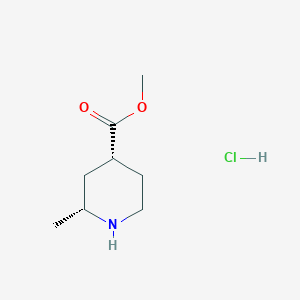![molecular formula C9H6N2O4S B3034353 3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 160041-48-5](/img/structure/B3034353.png)
3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid
Übersicht
Beschreibung
3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid (3-ANBT) is a versatile chemical compound with a variety of applications in scientific research. It is a nitrobenzothiophene derivative, which is a type of heterocyclic aromatic compound. 3-ANBT is used as a building block in organic synthesis, as a reagent in organic transformations, and as a starting material for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, 3-ANBT has been used as a fluorescent probe for studying the structure and dynamics of biological molecules.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Nitration of Benzo[b]thiophen Derivatives : The nitration of benzo[b]thiophen derivatives, including 3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid, has been studied extensively. These reactions often result in a mixture of substitution products, highlighting the compound's reactivity and potential for creating diverse chemical structures. Such reactions are crucial in synthetic organic chemistry for producing various derivatives for further exploration (Cooper & Scrowston, 1971).
Synthesis of Anti-inflammatory Agents : A derivative of 5-Aminobenzo[b]thiophene-2-carboxylic acid was synthesized and exhibited potent anti-inflammatory activity. This demonstrates the compound's role as a precursor in the synthesis of biologically active molecules (Radwan, Shehab, & El-Shenawy, 2009).
Aromatic Nucleophilic Substitution and Rearrangement : The interaction of this compound with amines demonstrates a unique aromatic nucleophilic substitution with rearrangement, useful in synthetic chemistry for constructing novel molecular architectures (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Chemical Analysis and Characterization
- NMR Spectroscopy in Structural Elucidation : The structures of various derivatives, including those involving this compound, have been established using NMR spectroscopy. This highlights its application in analytical chemistry for structural determination (Cooper & Scrowston, 1972).
Biomedical Research
- Potential in Drug Synthesis : The compound's derivatives have been explored for their pharmacological properties, including anti-inflammatory and analgesic activities. This suggests its potential application in medicinal chemistry for drug development (Fakhr, Radwan, El-batran, Abd el-Salam, & El-Shenawy, 2009).
Wirkmechanismus
Target of Action
The 1-benzothiophene scaffold, which is a key structural component of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid, forms the basic structural fragment of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .
Mode of Action
The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions . Sulfides, thiols, and thiourea are employed as S-nucleophiles . The proposed reaction mechanism involves the formation of two anionic intermediates from xanthate .
Biochemical Pathways
Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
It’s known that the compound has a molecular weight of 25225 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Benzothiophene derivatives have been shown to have antimicrobial, antitumor, antifungal activities, hormonal modulators, and antioxidant properties .
Action Environment
The reaction conditions, such as the presence of a potent non-nucleophilic base and a polar aprotic solvent, can influence the formation of the target product .
Biochemische Analyse
Biochemical Properties
3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinase enzymes, which are critical in regulating cellular processes such as cell division and signal transduction . The interaction between 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid and these enzymes involves binding to the active site, thereby preventing substrate access and subsequent enzyme activity.
Cellular Effects
The effects of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis and cell proliferation, leading to changes in cell survival and growth . Additionally, 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid can affect metabolic pathways by inhibiting key enzymes, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, the binding of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid to kinase enzymes results in the inhibition of their catalytic activity, which in turn affects downstream signaling pathways and cellular responses . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid change over time. This compound exhibits stability under certain conditions, but it can degrade over extended periods or under specific environmental factors such as light and temperature . Long-term studies have shown that prolonged exposure to 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various biomolecules . For instance, this compound can inhibit enzymes involved in the biosynthesis of nucleotides, leading to reduced availability of these essential building blocks for DNA and RNA synthesis. Additionally, 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid can affect metabolic flux by altering the activity of key regulatory enzymes.
Transport and Distribution
The transport and distribution of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression, or to the mitochondria, where it can affect metabolic processes and energy production.
Eigenschaften
IUPAC Name |
3-amino-5-nitro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S/c10-7-5-3-4(11(14)15)1-2-6(5)16-8(7)9(12)13/h1-3H,10H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMOMCUWXSJXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(S2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine](/img/structure/B3034270.png)




![4-Azaspiro[2.4]heptane hemioxalate](/img/structure/B3034278.png)

![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3034282.png)
![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/structure/B3034284.png)


![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)
![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B3034289.png)

